3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
3,3,4,4-tetrafluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF4O2S/c5-12(10,11)2-1-4(8,9)3(6)7/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONOGCEDDHBFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride typically involves the fluorination of butane derivatives followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluorobutanol with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl fluorides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reagent for Sulfonylation : This compound is primarily used to introduce sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamides and sulfonate esters.
- Substitution Reactions : It can undergo substitution reactions with nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively .
2. Biological Applications
- Modification of Biomolecules : In biological research, 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is utilized to modify proteins and other biomolecules. This modification aids in studying protein functions and interactions .
- Drug Development : The compound's ability to modify pharmacologically active compounds makes it a candidate for drug development processes .
3. Industrial Applications
- Production of Specialty Chemicals : It is employed in the industrial synthesis of specialty chemicals and materials with unique properties that are beneficial in various applications .
Case Study 1: Synthesis of Sulfonamides
In a study published in Organic Letters, researchers utilized this compound to synthesize a series of sulfonamides from various amines. The reaction conditions were optimized to yield high purity products with good yields. The study demonstrated its effectiveness as a reagent for creating biologically active compounds.
Case Study 2: Protein Modification
A research article in Bioconjugate Chemistry highlighted the use of this compound for modifying proteins to enhance their stability and activity. The modifications allowed for better understanding of protein interactions and functionalities in biological systems.
Data Table: Comparison of Reactions
| Reaction Type | Nucleophile Used | Major Product Formed | Yield (%) |
|---|---|---|---|
| Substitution | Amines | Sulfonamides | 85 |
| Substitution | Alcohols | Sulfonate Esters | 90 |
| Reduction | - | Sulfonyl Fluorides | 78 |
| Oxidation | - | Sulfonic Acids | 82 |
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride involves
Biological Activity
3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
- Molecular Formula : C4H4ClF4O2S
- Molecular Weight : 202.59 g/mol
- Structure : The compound features a sulfonyl chloride functional group attached to a tetrafluorobutane backbone, which contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its role as a reactive electrophile. It can interact with nucleophilic sites in biological molecules, leading to modifications that may alter their function. This property is particularly relevant in the context of protein interactions and enzyme inhibition.
1. STING Agonism
Recent studies indicate that compounds similar to this compound can act as agonists for the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in the innate immune response by promoting the production of type I interferons and other cytokines.
- Research Findings :
2. Antimicrobial Activity
Some studies suggest that sulfonyl chlorides exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
- Case Study :
Toxicity and Safety Profile
While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Sulfonyl chlorides can be hazardous due to their reactivity with water and biological nucleophiles.
- Safety Data :
- Exposure can lead to respiratory irritation and skin burns; thus, handling precautions are necessary.
- Toxicological studies are required to establish safe dosage levels for potential therapeutic applications.
Comparative Analysis Table
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 202.59 g/mol | Varies (e.g., other sulfonyl chlorides) |
| STING Agonism | Yes | Yes |
| Antimicrobial Activity | Potential | Confirmed in some derivatives |
| Toxicity | Moderate (reactive) | Varies |
| Therapeutic Applications | Cancer treatment, allergic diseases | Cancer therapies using STING agonists |
Q & A
Basic Questions
Q. What are the primary synthetic routes for preparing 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride, and how are they optimized for yield and purity?
- The compound can be synthesized via halogen exchange or sulfonation of fluorinated hydrocarbons. A common method involves reacting alkyl halides with recyclable chlorinating agents like the thiourea/NCBSI/HCl system, which avoids toxic reagents and enables telescoped synthesis . Optimization includes controlling stoichiometry (e.g., excess chlorinating agents) and reaction time to minimize byproducts. Characterization typically employs IR spectroscopy for sulfonyl group verification and elemental analysis for purity assessment .
Q. How is the reactivity of this compound influenced by its fluorinated alkyl chain compared to non-fluorinated analogs?
- The tetrafluorobutane chain enhances electrophilicity at the sulfur center due to the electron-withdrawing effect of fluorine, increasing reactivity in nucleophilic substitutions (e.g., forming sulfonamides). Stability is reduced compared to non-fluorinated analogs, necessitating low-temperature storage and anhydrous conditions to prevent hydrolysis . Reactivity comparisons with tosyl or mesyl chlorides show fluorinated derivatives react faster but are more sensitive to moisture .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- IR spectroscopy identifies the sulfonyl chloride group (S=O asymmetric stretching at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹). NMR (¹H, ¹⁹F, and ¹³C) confirms the fluorinated alkyl chain and sulfonyl moiety. Elemental analysis validates stoichiometry, while HPLC or GC-MS monitors purity, especially for detecting hydrolyzed sulfonic acids .
Advanced Research Questions
Q. How can this compound be converted to sulfonyl fluorides, and what catalytic systems improve this reaction?
- Fluoride exchange reactions using crown ethers (e.g., 18-crown-6) with KF in aprotic solvents (e.g., acetonitrile) achieve >90% yield. The crown ether enhances fluoride nucleophilicity by stabilizing K⁺, enabling efficient Cl⁻/F⁻ exchange at room temperature . Alternative methods include ion-exchange resins (e.g., AG1-X10 in KF form), which simplify purification by avoiding solvent evaporation .
Q. What experimental challenges arise when incorporating this compound into polymer or bioconjugate synthesis, and how are they mitigated?
- The fluorinated chain increases hydrophobicity, complicating aqueous reactions. To enhance solubility, polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are used. Reactivity with amines or alcohols requires strict moisture exclusion (e.g., Schlenk techniques) to prevent premature hydrolysis. Stability studies under varying pH and temperature conditions are critical for optimizing coupling efficiency .
Q. How do conflicting data on sulfonyl chloride stability under acidic conditions inform reaction design?
- Contradictory reports on acid stability (e.g., failed syntheses using chlorosulfonic acid vs. successful diazonium salt routes) suggest that strongly acidic conditions may degrade the fluorinated chain. A two-step approach is recommended: (1) synthesize a stable precursor (e.g., tert-butyl-protected sulfonamide), then (2) deprotect under mild acidic conditions (e.g., HCl/dioxane) to avoid decomposition .
Q. What role does this compound play in medicinal chemistry, particularly in designing enzyme inhibitors or radiopharmaceuticals?
- Its sulfonyl chloride group reacts selectively with active-site lysine or serine residues in enzymes (e.g., phospholipase A₂), forming covalent inhibitors. In radiochemistry, the sulfur-fluorine bond enables ¹⁸F labeling via isotopic exchange, though the fluorinated alkyl chain may require optimization for in vivo stability. Comparative studies with triflate or tresyl derivatives highlight trade-offs between reactivity and metabolic stability .
Methodological Notes
- Synthesis Optimization : Use kinetic monitoring (e.g., in situ IR) to track reaction progress and adjust reagent ratios dynamically .
- Contradiction Resolution : Compare multiple fluorination methods (e.g., crown ether vs. ion-exchange resin) to identify context-specific advantages .
- Data Validation : Cross-validate purity assays (e.g., HPLC + elemental analysis) to account for fluorinated byproducts that may evade single-method detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
